2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Description
Overview of Benzonitrile (B105546) Scaffolds in Organic Chemistry
The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a fundamental and versatile building block in organic chemistry. chemshuttle.com The nitrile group is a valuable functional group that can undergo a wide range of chemical transformations. For instance, it can be hydrolyzed to form carboxylic acids or their corresponding amides, providing a pathway to a different class of compounds. nih.gov Benzonitriles serve as crucial intermediates in the synthesis of a multitude of products, including rubber chemicals, specialty lacquers, and various polymers. chemshuttle.com
In the realm of materials science, benzonitrile derivatives are integral to the development of advanced functional materials. They have been investigated for creating host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs) and are noted for their role in constructing molecules with specific electronic properties. acs.orgsigmaaldrich.com The inherent chemical reactivity and structural stability of the benzonitrile core make it a consistently popular starting point for designing complex organic molecules.
Significance of Trifluoromethoxy and Hydroxy Substituents in Molecular Design
The properties of a core scaffold like benzonitrile are profoundly influenced by its substituents. The trifluoromethoxy and hydroxy groups, in particular, are powerful tools in molecular design, especially in the field of medicinal chemistry.
The trifluoromethoxy (-OCF₃) group has gained significant traction in pharmaceutical and agrochemical research. chemicalbook.com Its inclusion in a molecule can substantially enhance metabolic stability and lipophilicity, which is a measure of how well a compound can dissolve in fats, oils, and lipids. chemicalbook.com This increased lipophilicity can improve a molecule's ability to permeate cell membranes. chemicalbook.com The -OCF₃ group is more metabolically stable than a simple methoxy (B1213986) (-OCH₃) group, making it more resistant to breakdown by enzymes in the body. chemicalbook.com While the related trifluoromethyl (-CF₃) group is more common, the trifluoromethoxy group is considered a highly promising, if still somewhat underutilized, substituent for creating new bioactive molecules. chemicalbook.com
Current Research Landscape of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
A review of the current scientific literature indicates that while this compound (CAS Number: 875664-40-7) is commercially available as a research chemical, there is a notable lack of published studies detailing its specific synthesis or applications. Its research landscape is therefore best understood by examining the documented uses of its close structural analogs.
For example, the closely related compound 2-Hydroxy-5-(trifluoromethyl)benzonitrile , which features a trifluoromethyl (-CF₃) group instead of a trifluoromethoxy (-OCF₃) group, is utilized as an intermediate in the synthesis of beta-blockers and fluorescent probes. nih.gov Other fluorinated benzonitriles are also established as key intermediates. 2-Fluoro-5-(trifluoromethyl)benzonitrile is used in the development of anti-inflammatory and anti-cancer drug candidates, as well as in the formulation of herbicides and pesticides. Similarly, other isomers like 2-Hydroxy-4-(trifluoromethyl)benzonitrile are used as precursors in pharmaceutical and agrochemical synthesis.
Based on the established applications of these analogs, the research potential for this compound lies in its use as a specialized building block for creating novel compounds in medicinal chemistry and materials science. The combination of the reactive nitrile and hydroxyl groups with the electronically influential trifluoromethoxy group provides a scaffold ripe for exploration.
Defining the Academic and Research Significance of the Compound
The academic and research significance of this compound stems not from a long history of use, but from its potential as a sophisticated molecular tool. Its structure is a convergence of three distinct and functionally important chemical moieties on a single, stable aromatic ring. This trifunctional nature makes it a valuable, albeit currently under-explored, building block for synthetic chemists.
Its primary significance lies in its potential for use in the synthesis of novel, high-value molecules. Medicinal chemists could employ this compound to create new drug candidates, leveraging the known benefits of the trifluoromethoxy group for improved pharmacokinetic properties and the hydroxyl and nitrile groups for specific interactions with biological targets or for further chemical modification. In materials science, it could serve as a monomer or precursor for specialized polymers or functional organic materials where thermal stability and specific electronic properties are desired. Therefore, the compound's significance is defined by the future discoveries it may enable as a versatile starting material for chemical innovation.
Chemical Data for this compound
| Property | Value |
| CAS Number | 875664-40-7 |
| Molecular Formula | C₈H₄F₃NO₂ |
| Molecular Weight | 203.12 g/mol |
| MDL Number | MFCD04973781 |
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVRYAOBXORSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641075 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-40-7 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 875664-40-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Classical and Modern Synthetic Approaches to 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
The construction of the this compound molecule relies on synthetic strategies that can be broadly categorized into multi-step sequences involving key chemical transformations. These approaches are designed to introduce the nitrile, hydroxyl, and trifluoromethoxy groups onto the benzene (B151609) ring in a controlled manner.
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the assembly of complex molecules from readily available precursors. syrris.jp For substituted benzonitriles, these sequences often involve the initial formation of a substituted benzene ring followed by the introduction or modification of functional groups.
The hydrolysis of a nitrile group is a fundamental transformation in organic synthesis. In the context of producing hydroxybenzonitriles, a common strategy involves the hydrolysis of a precursor where the hydroxyl group is protected, often as an ester or ether. For instance, a nitrile can be exposed to an excess of a base, such as sodium hydroxide, to be converted into a carboxylic acid, proceeding through an amide intermediate. youtube.com This general principle can be applied to appropriately substituted benzonitrile (B105546) precursors to yield the final hydroxy product. The reaction typically involves heating the nitrile with an acid or base in an aqueous solution. For example, 2,4,5-trifluoro benzene acetonitrile (B52724) can be hydrolyzed using a mixture of concentrated hydrochloric acid and acetic acid to yield the corresponding acetic acid derivative. google.com
A prevalent method for introducing a nitrile group onto an aromatic ring is through the replacement of a halogen atom. This reaction, often called cyanation, typically involves treating an aryl halide with a cyanide salt, frequently using a transition metal catalyst. For example, 2,4,5-trifluoro-benzonitrile can be synthesized by heating 1-bromo-2,4,5-trifluorobenzene (B152817) with copper(I) cyanide in a solvent like N-methyl-pyrrolidone. google.com Another powerful method for introducing a cyano group is the Sandmeyer reaction. This process starts with an aniline (B41778) (an amino-substituted benzene), which is converted into a diazonium salt. The subsequent reaction of this salt with a metal cyanide, such as copper(I) cyanide, results in the formation of the benzonitrile. google.com This strategy is advantageous for synthesizing various substituted benzonitriles.
Table 1: Overview of Synthetic Strategies for Benzonitriles
| Synthetic Strategy | Description | Key Reagents | Precursor Type |
| Hydrolysis | Conversion of a nitrile group, often on a protected precursor, to a carboxylic acid or other functional group. | Strong acids (e.g., HCl) or bases (e.g., NaOH). youtube.comgoogle.com | Acylated or etherified benzonitriles. |
| Halogenation & Cyano-Replacement | Introduction of a nitrile group by replacing a halogen on the aromatic ring. | Metal cyanides (e.g., CuCN, NaCN, KCN). google.com | Aryl halides (e.g., bromo- or chloro-benzenes). |
| Ammonolysis | Reaction of an aryl halide with ammonia (B1221849) to form an aniline, a precursor for the Sandmeyer reaction. | Liquid ammonia, catalyst (e.g., copper compounds). google.com | Aryl halides. |
Ammonolysis is a chemical process involving reaction with ammonia. In the synthesis of benzonitriles, ammonolysis is often a key step in preparing the aniline precursors required for the Sandmeyer reaction. This typically involves the reaction of an aryl halide with ammonia, often at high temperature and pressure and in the presence of a catalyst. For example, p-trifluoromethylaniline can be prepared via the high-pressure ammonolysis of p-trifluoromethyl chlorobenzene (B131634) using a copper catalyst and an acid-binding agent. google.com The resulting aniline can then be converted to the corresponding benzonitrile. This method is a crucial part of a two-step sequence (ammonolysis followed by the Sandmeyer reaction) to obtain the desired nitrile from an aryl halide.
The success of the synthetic pathways described above hinges on the specific reagents and conditions used for each transformation. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product.
In multi-step syntheses of hydroxybenzonitriles, a common precursor is a methoxy-substituted benzonitrile. The conversion of the methoxy (B1213986) group (-OCH₃) to a hydroxyl group (-OH) is a demethylation reaction. A standard and effective method for cleaving aryl methyl ethers is treatment with a strong protic acid like hydrobromic acid (HBr), often in the presence of acetic acid which can serve as a solvent and co-reagent.
While a direct example for this compound is not detailed, the synthesis of the related compound 2-methoxy-5-trifluoromethylbenzonitrile is known. prepchem.com The subsequent demethylation would be a logical step to obtain the corresponding 2-hydroxy derivative. Furthermore, acetic acid is utilized in related synthetic transformations. For instance, the reduction of 2-fluoro-5-nitrobenzonitrile (B100134) can be accomplished using zinc and acetic acid. Additionally, a mixture of a strong acid like HCl and acetic acid has been used for the hydrolysis of 2,4,5-trifluoro-benzene acetonitrile. google.com
Table 2: Specific Reagents and Conditions in Benzonitrile Synthesis
| Reaction Type | Reagent(s) | Conditions | Purpose | Source |
| Demethylation/Hydrolysis | Hydrochloric acid, Acetic acid | Heating to 140 °C | Hydrolysis of a nitrile to a carboxylic acid. | google.com |
| Cyano-Replacement | Copper(I) cyanide, N-methyl-pyrrolidone | Heating (170-190 °C) | Replacement of a bromine atom with a cyano group. | google.com |
| Ammonolysis | Liquid ammonia, Copper catalyst | High temperature (180-220 °C), High pressure (8-11 MPa) | Conversion of an aryl chloride to an aniline. | google.com |
| Reduction | Zinc, Acetic acid | Not specified | Reduction of a nitro group. |
Novel Synthetic Route Development and Optimization
Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and practical routes to benzonitriles, particularly from readily available starting materials like phenols.
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.gov A notable development is the one-pot, two-step conversion of phenols directly into benzonitriles. wustl.eduorganic-chemistry.org This strategy typically involves the in-situ activation of the phenol (B47542), for example, by converting it into an aryl imidazolylsulfonate, followed by a palladium-catalyzed cyanation reaction. wustl.eduorganic-chemistry.org This approach avoids the need to pre-synthesize and isolate more reactive aryl halides or triflates. The direct conversion of 4-(trifluoromethoxy)phenol, the likely precursor to the title compound, would follow this strategy.
Catalytic methods are central to modern organic synthesis. The palladium-catalyzed cyanation of aryl electrophiles is a powerful tool for the synthesis of benzonitriles. nih.gov A significant advancement in this area is the use of aryl imidazolylsulfonates, derived from phenols, as the electrophilic partner in palladium-catalyzed cyanation reactions. wustl.eduorganic-chemistry.org This method utilizes a non-toxic cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and proceeds under relatively mild conditions. wustl.eduorganic-chemistry.org The catalyst system often employs a palladium precursor like [(allyl)PdCl]₂ with a suitable phosphine (B1218219) ligand, such as DPEphos. organic-chemistry.org This approach has been shown to be applicable to a wide range of phenolic substrates, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org Nickel-catalyzed cyanations of phenol derivatives have also been developed, using activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT). rsc.org
Key Features of Palladium-Catalyzed Cyanation of Phenol Derivatives
| Feature | Description | Reference |
|---|---|---|
| Precursor | Phenols | wustl.eduorganic-chemistry.org |
| Activating Group | Imidazolylsulfonate | wustl.eduorganic-chemistry.org |
| Catalyst | Palladium complexes (e.g., [(allyl)PdCl]₂) | organic-chemistry.org |
| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]) | wustl.eduorganic-chemistry.org |
| Key Advantage | Avoids the use of toxic cyanides and harsh conditions. | wustl.eduorganic-chemistry.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methods.
Reaction Intermediates and Transition States
The palladium-catalyzed cyanation of aryl electrophiles generally proceeds through a well-established catalytic cycle. The key steps in the cyanation of an aryl imidazolylsulfonate are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl imidazolylsulfonate, breaking the C-O bond and forming a Pd(II) intermediate.
Ligand Exchange: The sulfonate ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the Pd(II) complex, forming the benzonitrile product and regenerating the active Pd(0) catalyst. nih.gov
A significant challenge in palladium-catalyzed cyanations is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the catalytic cycle. nih.gov The use of stable and less-toxic cyanide sources like K₄[Fe(CN)₆] helps to mitigate this issue by controlling the concentration of free cyanide in the reaction mixture. wustl.eduorganic-chemistry.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of the catalytic cycle, including the structures of intermediates and transition states, providing deeper insight into the reaction mechanism. nih.gov
Kinetic and Thermodynamic Aspects of Benzonitrile Synthesis
In the synthesis of benzonitriles from aldehydes, temperature has a pronounced effect on both reaction rate and yield. For instance, in a green synthesis approach using an ionic liquid, the conversion of benzaldehyde (B42025) to benzonitrile was observed to increase significantly as the temperature was raised from 90°C to 120°C. nih.gov At 90°C, the reaction was slower and resulted in lower conversion and yield. nih.govsemanticscholar.org However, at 120°C, both the conversion of the starting aldehyde and the yield of the benzonitrile product reached 100% within 2 hours. semanticscholar.orgresearchgate.net This indicates that higher temperatures provide the necessary energy to overcome the activation barrier, thus favoring a faster and more complete reaction, which in this case leads to the desired thermodynamic product. wikipedia.orgnih.gov
The choice between kinetic and thermodynamic control is crucial. Short reaction times generally favor the kinetic product, whereas longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. wikipedia.org For many benzonitrile syntheses, the goal is to find the optimal temperature that ensures the reaction proceeds to completion in a reasonable timeframe to maximize the yield of the desired, stable nitrile product. wikipedia.orgnih.gov
Table 1: Effect of Temperature on Benzonitrile Synthesis This interactive table is based on data from a study on the direct synthesis of benzonitrile from benzaldehyde. nih.govsemanticscholar.org
| Reaction Temperature (°C) | Benzaldehyde Conversion (%) | Benzonitrile Yield (%) | Reaction Time (h) |
| 90 | Relatively Low | Relatively Low | >2 |
| 100 | High (>96%) | High (>96%) | 2 |
| 120 | 100 | 100 | 2 |
Influence of Substituents on Reaction Selectivity and Yield
The electronic nature and position of substituents on the aromatic ring significantly influence the reactivity of the starting materials and, consequently, the selectivity and yield of benzonitrile synthesis. nih.gov Substituents can alter the electron density at the reaction center, affecting its susceptibility to nucleophilic or electrophilic attack.
In the conversion of substituted aromatic aldehydes to nitriles, electron-withdrawing groups (EWGs) generally increase the electrophilicity of the aldehyde's carbonyl carbon. nih.gov This enhanced electrophilicity facilitates the nucleophilic attack that is a key step in the reaction mechanism, leading to higher conversion rates and yields. For example, aldehydes substituted with strong EWGs like a nitro group (NO₂) show increased reactivity compared to those with weaker EWGs. nih.gov
The position of the substituent also plays a critical role. For the same substituent, the effect is often more pronounced when it is in the para position compared to the meta position. nih.gov This is due to the direct resonance effect that para substituents can exert on the reaction center, which is not possible for meta substituents. Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyl group, potentially leading to lower reaction yields under the same conditions. The varied reactivity of different substituted aldehydes highlights the importance of tailoring reaction conditions to the specific electronic properties of the substrate. nih.govresearchgate.net
Table 2: Influence of Aromatic Substituents on Nitrile Synthesis Yield This interactive table summarizes findings on the reactivity of various substituted aldehydes in nitrile synthesis. nih.gov
| Aldehyde Precursor | Substituent Type | Position | Resulting Nitrile Yield (%) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | para | >99 |
| 3-Nitrobenzaldehyde | Strong Electron-Withdrawing | meta | 98.6 |
| 4-Chlorobenzaldehyde | Weak Electron-Withdrawing | para | 99.2 |
| 3-Chlorobenzaldehyde | Weak Electron-Withdrawing | meta | 98.1 |
| Benzaldehyde | (Reference) | - | 100 |
| 4-Methylbenzaldehyde | Weak Electron-Donating | para | 97.5 |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | para | 96.2 |
Purification and Characterization Techniques in Synthetic Studies
Following the synthesis of a target compound like this compound, rigorous purification and characterization are required to isolate the product and confirm its identity and purity.
Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)
Chromatographic techniques are indispensable for the purification of synthesized organic compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. iitg.ac.in
Silica Gel Column Chromatography: This is a widely used preparative technique for purifying compounds on a laboratory scale. A glass column is packed with silica gel (the stationary phase), and the crude reaction mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as compounds travel down the column at different rates depending on their polarity and affinity for the silica gel. Non-polar compounds typically elute faster, while more polar compounds are retained longer.
High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that offers higher resolution and faster separation times compared to standard column chromatography. iitg.ac.in It uses high pressure to force the solvent through columns containing smaller particle sizes. HPLC is particularly useful for separating complex mixtures and for assessing the purity of the final product. iitg.ac.in
Spectroscopic Characterization of Synthesized Compounds (e.g., NMR, HRMS, IR)
Once a compound is purified, its molecular structure is elucidated using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. Advanced 2D NMR techniques can be used to establish the complete bonding framework of a complex molecule. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This allows for the determination of the elemental formula of the compound, serving as a crucial confirmation of its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Specific bonds vibrate at characteristic frequencies, and by analyzing the absorption of infrared radiation, one can detect the presence of key groups such as hydroxyl (-OH), cyano (-C≡N), and aromatic rings, which are all expected in this compound. nih.goviitg.ac.in
Crystallographic Analysis of Related Benzonitrile Structures
For crystalline solids, X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. nih.govmdpi.com This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov
In studies of related benzonitrile structures, crystallographic analysis has revealed key structural features. For example, in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the molecule was found to be non-planar, with the benzonitrile ring tilted relative to the phenol ring by 25.65°. nih.gov The analysis also confirmed the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen. nih.gov Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding and C–H···π interactions, which dictate how molecules pack together in the crystal lattice. nih.govresearchgate.net Hirshfeld surface analysis is often used to visualize and quantify these intermolecular interactions. nih.govresearchgate.net
Table 3: Example Crystallographic Data for a Substituted Benzonitrile Derivative This interactive table presents crystallographic data for the related compound 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Dihedral Angle | 25.65° (between phenol and benzonitrile rings) |
| Key Intramolecular Bond | O—H⋯N hydrogen bond |
| Key Intermolecular Forces | C—H⋯O and C—H⋯N interactions |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
Intermolecular Interactions and Hydrogen Bonding:While the molecule possesses a hydroxyl group capable of hydrogen bonding, specific computational studies analyzing the strength and nature of these interactions in dimers or larger clusters of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile have not been found.nih.govnih.gov
Until dedicated computational research on this compound is conducted and published, a detailed and scientifically accurate article on these specific theoretical aspects cannot be provided.
π–π Stacking Interactions in Crystalline Structures
Computational studies on related aromatic compounds reveal that the nature and substitution pattern of the ring profoundly affect the geometry and strength of π–π stacking. The benzene (B151609) ring in this compound is substituted with both an electron-donating hydroxyl (-OH) group and a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group. This electronic push-pull system, along with the cyano (-CN) group, creates a non-uniform electron distribution across the aromatic ring, which can favor specific stacking arrangements, such as offset or slipped-parallel stacking, over a simple face-to-face orientation. These arrangements minimize electrostatic repulsion and maximize attractive dispersion forces.
While a specific crystallographic study for this compound is not available in the cited literature, data from analogous structures provide insight into the expected nature of these interactions. For instance, studies on other substituted benzonitriles and related aromatic compounds show that π–π stacking interactions typically occur with centroid-centroid distances in the range of 3.6 to 4.0 Å. google.com In some crystal structures of related Schiff bases, π–π stacking interactions contribute to the formation of a three-dimensional network, with centroid-centroid distances observed in the range of 3.693(2) to 3.931(2) Å. The interplay of these stacking forces with other intermolecular interactions, such as hydrogen bonding from the hydroxyl group, would be a defining feature of the crystal packing of this compound.
| Interaction Type | Typical Distance (Å) | Influencing Factors | Reference |
| π–π Stacking | 3.6 - 4.0 | Substituent electronic effects, steric hindrance | google.com |
The trifluoromethoxy group, being highly lipophilic and electron-withdrawing, can also participate in other non-covalent interactions, such as fluorine-involved hydrogen bonds or dipole-dipole interactions, which would compete with and influence the final π–π stacking geometry. Computational models like Density Functional Theory (DFT) are instrumental in dissecting these complex interactions and predicting the most stable crystalline packing.
In Silico Prediction of Chemical Reactivity and Synthetic Accessibility
Computational chemistry provides powerful tools for predicting the reactivity of molecules and the feasibility of synthetic routes, thereby guiding laboratory work and optimizing reaction conditions.
Reaction Pathway Modeling
Modeling the reaction pathways for the synthesis of this compound allows for the elucidation of transition states and intermediate structures, providing a deeper understanding of the reaction mechanism. A plausible synthetic route to this compound could involve the cyanation of a corresponding phenol (B47542) or the hydroxylation of a pre-existing benzonitrile (B105546).
For example, a potential synthesis could start from 4-(trifluoromethoxy)phenol. The introduction of the cyano group at the 2-position would likely proceed through an electrophilic substitution reaction. However, due to the directing effects of the substituents, this can be challenging. A more common route might involve the synthesis of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, followed by its conversion to the nitrile. The conversion of the aldehyde to the nitrile can be achieved using reagents like hydroxylamine (B1172632) hydrochloride. researchgate.net
Computational modeling of such a multi-step synthesis would involve calculating the energy profile of each step. Key parameters that would be modeled include:
Activation Energies: The energy barrier for each reaction step, which helps in predicting the required reaction conditions (e.g., temperature).
Thermodynamics of Intermediates: The relative stability of any intermediates formed during the reaction.
Influence of Catalysts: Modeling how a catalyst, if used, lowers the activation energy and alters the reaction pathway.
For instance, in the conversion of a precursor like 4-fluoro-2-trifluoromethylbenzonitrile to an amino derivative through ammonolysis, reaction conditions such as temperature and pressure are critical and can be modeled to predict optimal yields. google.com Similarly, modeling the cyclotrimerization of benzonitriles, a potential side reaction, can be studied using catalytic systems. researchgate.net
Prediction of Reaction Outcomes and Byproducts
In silico methods are increasingly used to predict the major products of a chemical reaction, as well as potential byproducts. This is particularly valuable in complex multi-step syntheses where competing reaction pathways can lead to a mixture of products.
For the synthesis of this compound, several side reactions could be anticipated and modeled. For example, if the synthesis involves nitration followed by reduction and diazotization, as is common for substituted aromatics, the formation of regioisomers is a significant possibility. Computational models can predict the relative stability of these isomers and the activation energies leading to their formation.
In a hypothetical synthesis starting from a trifluoromethoxy-substituted benzene, byproducts can arise from incomplete reactions or side reactions. For instance, in processes involving strong acids like sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction. A patent for related compounds mentions the formation of sulfuric acid and water as byproducts. google.com Similarly, if chlorination is used, residual hydrochloric acid can be a byproduct.
| Synthetic Step (Example) | Potential Byproduct | Reason for Formation | Reference |
| Sulfonation/Nitration | Regioisomers | Competing directing effects of substituents | google.com |
| Reactions in strong acid (e.g., H₂SO₄) | Sulfonated organic compounds | Side reaction with the solvent/catalyst | google.com |
| Chlorination steps | Residual HCl | Incomplete quenching or reaction stoichiometry | google.com |
| Cyanation using metal cyanides | Metal salts | From the stoichiometry of the reaction | google.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Trifluoromethoxy Group on Molecular Activity
The trifluoromethoxy group (-OCF3) is an increasingly important substituent in pharmaceutical chemistry, valued for its ability to significantly modulate a molecule's properties. nih.govbohrium.com Its influence stems from a unique combination of electronic and steric characteristics that distinguish it from other functional groups. mdpi.com
Electronic Effects of Trifluoromethoxy Substitution
The trifluoromethoxy group is a potent electron-withdrawing group, a property attributable to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This strong inductive effect (-I) significantly lowers the electron density of the aromatic ring to which it is attached. Unlike the related methoxy (B1213986) group (-OCH3), which is an electron-donating group via resonance (+R), the trifluoromethoxy group's resonance effect is diminished. The oxygen atom's lone pairs are less available for donation into the aromatic system due to the pull of the adjacent trifluoromethyl moiety. researchgate.net
This powerful electron-withdrawing nature has several important consequences for molecular activity:
Modulation of Acidity: The -OCF3 group can increase the acidity of nearby protons. In the context of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, it enhances the acidity of the phenolic hydroxyl group compared to an unsubstituted or methoxy-substituted analog.
Interaction with Biological Targets: The electronic perturbation of the aromatic ring can alter interactions with biological targets, such as enzymes or receptors. The modified electrostatic potential of the molecule can influence binding affinity and selectivity. researchgate.net
Metabolic Stability: The presence of the -OCF3 group can protect the aromatic ring from oxidative metabolism. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, but the electron-withdrawing nature of the trifluoromethoxy group makes the ring less prone to such reactions, potentially increasing the molecule's metabolic stability. nih.gov
The trifluoromethoxy group is considered one of the most lipophilic substituents, a property that is critical for influencing a drug candidate's pharmacokinetic profile. researchgate.net Lipophilicity, often measured by the logarithm of the partition coefficient (logP) or the Hansch parameter (π), affects absorption, distribution, membrane permeability, and binding to hydrophobic pockets in target proteins. mdpi.comresearchgate.net The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability. nih.govmdpi.com
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|
| -OCF₃ | +1.04 | Strongly Electron-Withdrawing |
| -CF₃ | +0.88 | Strongly Electron-Withdrawing |
| -Cl | +0.71 | Electron-Withdrawing |
| -OCH₃ | -0.02 | Electron-Donating (Resonance) / Withdrawing (Inductive) |
| -H | 0.00 | Neutral |
Steric Contributions of the Trifluoromethoxy Moiety
The trifluoromethoxy group is bulkier than a hydrogen atom or a fluorine atom but is considered a bioisostere for groups like the isopropyl or chloro group in some contexts. mdpi.com Its size and shape can play a crucial role in how a molecule fits into a receptor's binding site. researchgate.net This steric bulk can be advantageous, potentially increasing binding affinity and selectivity by occupying specific pockets within the target protein. mdpi.com However, it can also introduce steric hindrance, which might prevent optimal binding if the pocket is too small. libretexts.org The inclusion of such bulky groups is a strategy used to exploit steric effects to enhance the occupancy of molecular targets. mdpi.com
Role of Hydroxy Group in Modulating Activity
The hydroxyl (-OH) group is a key functional group in drug design, primarily due to its ability to participate in hydrogen bonding, which is fundamental to molecular recognition. unina.it
Hydrogen Bonding Capabilities
Hydrogen bonds are specific, directional, non-covalent interactions that are crucial for the specificity of drug-receptor binding. libretexts.orgunina.it The hydroxyl group in this compound can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). youtube.com
Influence on Tautomerism
Tautomerism, the interconversion of structural isomers, can be influenced by the presence and position of a hydroxyl group on an aromatic ring. For this compound, the most relevant form is keto-enol tautomerism, where the phenolic 'enol' form could potentially exist in equilibrium with a 'keto' tautomer. While aromaticity strongly favors the enol form in simple phenols, the presence of other functional groups can influence this balance. rsc.org
In related heterocyclic systems like 2-hydroxybenzimidazoles, studies have shown that substituents on the benzene (B151609) ring can affect the position of the tautomeric equilibrium. researchgate.net Furthermore, the solvent environment can dramatically influence the tautomerization process, particularly through competitive hydrogen bonding with the hydroxyl group, which can suppress interconversion. nih.gov For this compound, while the enol form is expected to be overwhelmingly dominant due to the stability of the aromatic system, the potential for tautomerism should be considered as it could present an alternative conformation for receptor binding.
Benzonitrile (B105546) Core Modifications and Their Effects
Structure-activity relationship studies often involve modifying the central scaffold. mdpi.com Potential modifications to the benzonitrile core in this compound could include:
Ring Substitution: Moving the existing substituents to different positions on the ring would alter the electronic and steric profile of the molecule, likely leading to significant changes in activity. For instance, placing the hydroxyl group at the 4-position would eliminate the potential for intramolecular hydrogen bonding with the nitrile nitrogen.
Replacement of the Benzene Ring: The benzene ring could be replaced with other aromatic or non-aromatic rings to explore different spatial arrangements and physicochemical properties. pressbooks.pub For example, substitution with a pyridine (B92270) ring would introduce a basic nitrogen atom, altering the molecule's acid-base properties and hydrogen bonding potential.
Introduction of Additional Substituents: Adding other groups to the ring could further modulate lipophilicity, electronic properties, and steric bulk, providing a means to optimize binding affinity and selectivity. nih.gov
| Modification Type | Example | Potential Effect on Properties |
|---|---|---|
| Positional Isomerism | Move -OH to position 4 | Alters intramolecular H-bonding potential, changes dipole moment. |
| Scaffold Hopping | Replace benzene with pyridine | Introduces basicity, alters solubility and H-bonding patterns. |
| Additional Substitution | Add a chloro group at position 3 | Increases lipophilicity, introduces additional steric bulk, alters electronic distribution. |
| Bioisosteric Replacement | Replace -CN with a bioisostere (e.g., an oxadiazole) | Changes polarity, H-bonding capacity, and metabolic stability. |
These modifications are central to the process of lead optimization in drug discovery, where the goal is to enhance potency and selectivity while improving pharmacokinetic properties. mdpi.comnih.gov
Substituent Position Effects on Reactivity and Biological Interactions
The specific arrangement of substituents on the aromatic ring of this compound is critical in defining its electronic and steric properties, which in turn dictate its reactivity and how it interacts with biological macromolecules. Substituents can significantly influence the reactivity and biological activity of aromatic compounds. researchgate.netajpchem.org The interplay of the electron-donating hydroxyl group and the electron-withdrawing cyano and trifluoromethoxy groups creates a unique electronic environment on the phenyl ring.
The hydroxyl group at position 2 is a strong electron-donating group and can act as a hydrogen bond donor. Its ortho-position relative to the cyano group can lead to intramolecular hydrogen bonding, which may influence the compound's conformation and acidity. The presence of a hydroxyl group can also be crucial for binding to target proteins, often acting as a key anchoring point within a receptor's binding site. Modifications at the 2-position of similar ring systems have been shown to be generally unfavorable for biological activity in some contexts, highlighting the importance of this specific substitution pattern. nih.gov
The cyano group at position 1 is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic charge distribution across the aromatic ring. The nitrile functionality is a common feature in many bioactive molecules and can participate in various non-covalent interactions with biological targets.
The trifluoromethoxy group at position 5 is a strongly lipophilic and electron-withdrawing substituent. mdpi.comresearchgate.net The trifluoromethoxy group is known to enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. mdpi.comnih.gov Its electron-withdrawing nature further modulates the reactivity of the aromatic ring. Compared to a trifluoromethyl group, the trifluoromethoxy group has a greater impact on increasing lipophilicity. mdpi.com The introduction of such fluorinated groups is a well-established strategy in drug design to improve pharmacokinetic profiles. mdpi.commdpi.com
The relative positions of these substituents create a specific electrostatic potential map, influencing how the molecule is recognized by and binds to a biological target. For instance, the electron density distribution in the aromatic ring is significantly affected by the push-pull electronic effects of the hydroxyl and the electron-withdrawing groups. This distribution is a key determinant of the molecule's ability to engage in pi-stacking, dipole-dipole, and hydrogen bonding interactions, which are fundamental to its biological activity. nih.gov Studies on other substituted aromatic compounds have shown that altering the position of even a single substituent can dramatically change the molecule's biological efficacy. mdpi.com
Analog Design and Synthetic Modifications to Explore SAR
To systematically investigate the SAR of this compound, a series of analogs would be designed and synthesized. This process involves methodical modifications of the parent structure to probe the importance of each functional group and its position. nih.gov Incorporating trifluoromethyl or trifluoromethoxy groups into organic compounds is a key strategy in modern drug design to modulate properties like lipophilicity, stability, and pKa. hovione.com
Analog Design Strategies:
Positional Isomers: Synthesizing isomers where the hydroxyl, cyano, and trifluoromethoxy groups are moved to other available positions on the benzene ring would provide direct insight into the optimal substitution pattern for biological activity.
Hydroxyl Group Modification: The hydroxyl group could be converted to an ether or an ester to assess the importance of its hydrogen-bonding donor capability. Replacing it with other groups like an amino or thiol group would probe the impact of different hydrogen bonding and electronic properties at this position.
Cyano Group Modification: The nitrile group could be replaced with other electron-withdrawing groups such as a carboxamide, an ester, or a ketone to evaluate the necessity of the specific steric and electronic properties of the cyano group.
Trifluoromethoxy Group Modification: The trifluoromethoxy group could be replaced with other lipophilic, electron-withdrawing groups like a trifluoromethyl or a pentafluorosulfanyl group to fine-tune the lipophilicity and electronic influence at position 5. Alternatively, replacing it with less lipophilic electron-withdrawing groups like a nitro or a sulfonyl group would help to understand the role of lipophilicity in the observed biological activity.
Synthetic Modifications:
The synthesis of these analogs would likely start from appropriately substituted phenols or benzonitriles. For example, the introduction of the trifluoromethoxy group can be a challenging synthetic step, but various methods have been developed for this purpose. The synthesis of related compounds, such as 4-amino-2-trifluoromethyl benzonitrile, has been achieved through multi-step processes involving bromination, cyanation, and amination. google.com Similar strategies could be adapted for the synthesis of the designed analogs of this compound.
The following interactive data tables illustrate hypothetical analog designs and their intended purpose in SAR exploration.
Table 1: Positional Isomers for SAR Studies
| Compound Name | Modification from Parent Compound | Rationale for Design |
| 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | Moved -OH to C4 and -OCF3 to C3 | To assess the importance of the ortho-relationship between the hydroxyl and cyano groups. |
| 3-Hydroxy-5-(trifluoromethoxy)benzonitrile | Moved -OH to C3 | To evaluate the effect of altering the electronic donation position relative to the other substituents. |
| 2-Hydroxy-4-(trifluoromethoxy)benzonitrile | Moved -OCF3 to C4 | To probe the impact of the trifluoromethoxy group's position on lipophilicity and electronic effects. |
| 2-Hydroxy-6-(trifluoromethoxy)benzonitrile | Moved -OCF3 to C6 | To investigate steric effects of the trifluoromethoxy group being adjacent to the cyano group. |
Table 2: Functional Group Analogs for SAR Studies
| Compound Name | Modification from Parent Compound | Rationale for Design |
| 2-Methoxy-5-(trifluoromethoxy)benzonitrile | O-methylation of the hydroxyl group | To determine the necessity of the hydroxyl as a hydrogen bond donor. |
| 2-Hydroxy-5-(trifluoromethyl)benzonitrile | Replacement of -OCF3 with -CF3 | To compare the effects of trifluoromethoxy and trifluoromethyl groups on activity and properties. |
| 3-(2-Hydroxy-5-(trifluoromethoxy)phenyl)propenenitrile | Replacement of -CN with a vinylogous nitrile | To explore the effect of extending the conjugated system. |
| 2-Amino-5-(trifluoromethoxy)benzonitrile | Replacement of -OH with -NH2 | To evaluate the impact of a different hydrogen bond donor group with altered basicity. |
Through the synthesis and biological evaluation of such analogs, a detailed SAR and SPR profile for this compound can be constructed, guiding further optimization efforts in the drug discovery process.
Advanced Research Applications and Potential Therapeutic Relevance
Medicinal Chemistry and Drug Discovery Prospects
In the realm of medicinal chemistry, the unique combination of a reactive hydroxyl group, a nitrile moiety, and an electron-withdrawing trifluoromethoxy group makes 2-Hydroxy-5-(trifluoromethoxy)benzonitrile a versatile scaffold. Its potential lies in its ability to serve as a precursor or key intermediate in the synthesis of more complex molecules with desired biological activities.
Development of Selective Receptor Ligands and Antagonists
The development of ligands that can selectively bind to specific receptor subtypes is a cornerstone of modern drug discovery. The structural framework of this compound offers a platform for the synthesis of such selective molecules.
While direct studies on the androgen receptor (AR) antagonist activity of this compound are not prominent in the current body of scientific literature, the synthesis of known AR antagonists often involves benzonitrile (B105546) derivatives. For instance, the development of potent AR antagonists has been achieved through the modification of core structures containing a benzonitrile ring, which is crucial for interaction with the receptor. researchgate.net The cyano group of the benzonitrile ring can form essential hydrogen bonds within the androgen-binding pocket of the receptor. researchgate.net Research has demonstrated the synthesis of various thiohydantoin androgen receptor antagonists starting from trifluoromethyl-substituted benzonitriles. nih.gov Although these examples utilize a trifluoromethyl rather than a trifluoromethoxy group, they highlight the importance of the benzonitrile scaffold in the design of AR antagonists. The principles of structure-based drug design and bioisosteric replacement are often employed to optimize lead compounds for improved potency and selectivity against the androgen receptor. daneshyari.comdocumentsdelivered.com
The quest for selective dopamine (B1211576) receptor ligands is driven by the need for more effective treatments for neuropsychiatric disorders with fewer side effects. mdpi.com The trifluoromethoxy group, in particular, is of interest in the design of such ligands. While direct evaluation of this compound for dopamine receptor selectivity is not extensively documented, research on related structures provides insights. For example, various N-phenylpiperazine analogs are known to bind selectively to the D3 dopamine receptor subtype over the D2 subtype. researchgate.net The inclusion of fluorine-containing moieties is a common strategy in the development of ligands for dopamine and serotonin (B10506) receptors. acs.orgnih.gov The specific substitution pattern on the aromatic ring is a critical determinant of binding affinity and selectivity for different dopamine receptor subtypes. researchgate.net
Role in Enzyme Inhibition and Modulation
The structural features of this compound suggest its potential as a precursor for enzyme inhibitors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions within an enzyme's active site. While specific studies targeting this compound's enzyme inhibition profile are limited, a related compound, 2-hydroxy-5-(trifluoromethyl)benzonitrile, is utilized in the synthesis of beta-blockers, which act by inhibiting beta-adrenergic receptors. chemshuttle.com
Investigation as a Building Block for Complex Pharmaceuticals
The most immediate and documented application of this compound is as a chemical intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable building block for constructing more complex pharmaceutical agents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be alkylated or acylated, providing numerous avenues for molecular elaboration.
Exploration in Agrochemicals and Material Science
The application of fluorinated compounds extends beyond medicine into agrochemicals and material science, where the unique properties of fluorine impart desirable characteristics.
In the agrochemical sector, trifluoromethyl- and trifluoromethoxy-containing compounds are prevalent. For instance, trifluoromethylpyridine derivatives are key structural motifs in many active agrochemical ingredients, valued for their biological activity. nih.gov While direct research on this compound in this area is not widely available, related fluorinated benzonitriles, such as 2-Fluoro-5-(trifluoromethyl)benzonitrile, are used in the formulation of herbicides and pesticides. chemimpex.com A patent for 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as agrochemical fungicides further illustrates the utility of the trifluoromethyl group in this field. google.com
In material science, polymers derived from hydroxy-functionalized monomers are of significant interest. For example, derivatives of poly(4-hydroxystyrene) are explored for their use in resist materials for microlithography. ibm.com Polymeric nitrophenol derivatives have also been developed for applications in peptide synthesis. elsevierpure.com The presence of the trifluoromethoxy group in this compound could potentially be leveraged to create polymers with enhanced thermal stability and specific optical properties. Research into polymers with dihydroxy/dialkoxybenzene moieties has shown a wide range of applications, including as polychelates and in optoelectronic devices. academie-sciences.fr Furthermore, the introduction of specific end groups, sometimes containing fluorine, into polymers like poly(methyl methacrylate) is a strategy to create materials with novel properties. mdpi.com
Potential as Precursors for Biologically Active Molecules
The trifluoromethoxy group is increasingly utilized in drug design to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its high lipophilicity can improve membrane permeability, while its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence binding interactions with biological targets.
For instance, trifluoromethoxy-substituted anilines and phenols are key building blocks in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. While a direct synthesis starting from this compound is not prominently documented, its structural similarity to precursors used in the synthesis of such inhibitors suggests its potential in this area. For example, the synthesis of Sorafenib, a multi-kinase inhibitor, involves the use of 4-aminophenol, which could hypothetically be replaced with a trifluoromethoxy-containing analogue to modulate its biological activity.
Furthermore, derivatives of 2-hydroxybenzonitrile (B42573) have been used to synthesize various heterocyclic compounds with a range of biological activities. The Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) is a common route to produce benzylidenemalononitrile (B1330407) derivatives, which have been investigated for their anticancer properties. nih.gov Given that the hydroxyl and nitrile groups of this compound can be chemically modified, it represents a versatile scaffold for the generation of novel bioactive compounds.
Table 1: Examples of Bioactive Molecules Synthesized from Structurally Related Precursors
| Precursor Class | Resulting Bioactive Molecule Class | Potential Therapeutic Area |
| Trifluoromethoxy-substituted anilines/phenols | Kinase Inhibitors | Oncology |
| 2-Hydroxybenzonitrile derivatives | Benzylidenemalononitriles | Oncology |
| Substituted benzonitriles | Heterocyclic compounds | Various |
Applications in Advanced Materials and Polymers
Phenolic compounds are widely used as monomers in the synthesis of various polymers, including phenolic resins and polycarbonates. The introduction of a trifluoromethoxy group into a phenolic monomer can significantly alter the properties of the resulting polymer, potentially enhancing its thermal stability, chemical resistance, and hydrophobicity.
While direct polymerization of this compound has not been extensively reported, the reactivity of its phenolic hydroxyl group makes it a candidate for incorporation into polymer backbones. For example, hydroxyphenyl acrylates can be polymerized to form resins for photoresist compositions in the electronics industry. google.com The unique properties of the trifluoromethoxy group could lead to the development of advanced polymers with tailored characteristics for specialized applications, such as high-performance coatings or advanced composites for the aerospace industry.
The nitrile group also offers a site for further chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine, which could be used to create functionalized polymers with specific properties.
Analytical Methodologies for Detection and Quantification in Complex Matrices
The accurate detection and quantification of this compound in complex matrices such as biological fluids or environmental samples would be crucial for any future studies on its biological activity or environmental fate. Several analytical techniques are well-suited for this purpose.
Chromatographic-Mass Spectrometric Techniques (e.g., UHPLC-MS, LC-MS/MS)
Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of a wide range of organic compounds in complex mixtures. These techniques offer high sensitivity, selectivity, and speed.
For the analysis of this compound, a reversed-phase UHPLC method would likely be employed, using a C18 column to separate the compound from other components in the matrix. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution to optimize the separation.
Mass spectrometric detection would provide high selectivity and sensitivity. In electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the parent ion. For LC-MS/MS, this parent ion would be fragmented to produce characteristic product ions, which can be used for highly selective and quantitative analysis using multiple reaction monitoring (MRM). The specific fragmentation pattern would need to be determined experimentally but would likely involve the loss of small neutral molecules or radicals from the parent ion. Methods for distinguishing between hydroxylated compounds and N-oxides using LC-MS/MS have been developed, which could be relevant for studying the metabolism of this compound. nih.gov
Table 2: Hypothetical UHPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Parent Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | To be determined experimentally |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Methods for Trace Analysis
Spectroscopic techniques can also be employed for the analysis of this compound.
UV-Visible Spectroscopy: The aromatic nature of the compound would result in absorption in the ultraviolet (UV) region of the electromagnetic spectrum. While not highly specific, UV detection can be used in conjunction with chromatography for quantification. The exact absorption maxima would depend on the solvent and pH.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the different functional groups present in the molecule. The hydroxyl group would exhibit a broad absorption band, while the nitrile group would show a sharp absorption band in the characteristic region for C≡N stretching. The C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations would also be present. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation and purity assessment of the compound. The aromatic protons would show characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. The ¹⁹F NMR spectrum would show a singlet for the CF₃ group, which can be a very sensitive and specific method for detecting and quantifying fluorine-containing compounds.
Development of Bioanalytical Assays
For the study of the compound's behavior in biological systems, the development of a validated bioanalytical assay is essential. oatext.com This would typically involve an LC-MS/MS method as described above, but with additional validation steps to ensure its accuracy, precision, selectivity, and stability in the specific biological matrix (e.g., plasma, urine).
The development of such an assay would require:
Optimization of sample preparation to efficiently extract the analyte from the biological matrix and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Validation of the method according to regulatory guidelines, including the determination of the limit of detection (LOD) and limit of quantification (LOQ), linearity, accuracy, and precision.
Stability studies to ensure the analyte is stable during sample collection, storage, and analysis.
Alternatively, enzyme-based bioassays could be developed. For example, a colorimetric bioassay for the detection of phenolic compounds using the enzyme tyrosinase has been reported. amazonaws.com The feasibility of such an assay for this compound would depend on its ability to act as a substrate for the enzyme.
Future Directions and Emerging Research Avenues
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's shift towards sustainability has placed immense emphasis on developing manufacturing processes that are both economically viable and environmentally responsible. For 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, future research will likely concentrate on moving away from classical synthetic methods that may involve harsh conditions or generate significant waste.
The development of green synthetic pathways is a cornerstone of modern chemistry. Research efforts are increasingly focused on minimizing or eliminating hazardous substances and maximizing efficiency.
Aqueous and Benign Solvent Systems: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A significant future direction involves adapting synthetic routes to operate in environmentally benign solvents, with water being the ideal choice. nih.gov Research into green approaches for related structures has demonstrated the feasibility of performing complex reactions, like carbon-carbon bond formation, in aqueous media. nih.gov For the synthesis of this compound, exploring water or other green solvents could drastically reduce the environmental footprint of its production.
Ionic Liquids as Recyclable Agents: A novel approach for the synthesis of benzonitriles involves the use of ionic liquids. In one study, an ionic liquid was shown to act as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile (B105546) from benzaldehyde (B42025), eliminating the need for metal salt catalysts and simplifying product recovery. rsc.org This route, which allows the ionic liquid to be easily recovered and recycled, presents a promising model for a sustainable synthesis of this compound. rsc.org
Organocatalyzed Benzannulation: Recent advances in organocatalysis have enabled the eco-friendly synthesis of complex functionalized frameworks like 2-hydroxybenzophenones. rsc.org These reactions can proceed under mild conditions in green solvents, offering high functional-group tolerance. rsc.org Adapting such cascade benzannulation strategies could provide a novel and sustainable route to this compound and its derivatives.
Table 1: Comparison of Hypothetical Synthetic Approaches
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product. Catalyst design is central to achieving this goal.
Future research will focus on designing catalysts specifically tailored for the synthesis of this compound. The development of novel solid acid/base, homogeneous, or nanomaterial-based catalysts can lead to cutting-edge technologies that meet stringent environmental specifications. longdom.org For instance, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, improving both the economic and environmental profile of the synthesis. Research into materials like hydrotalcites and hydroxyapatite, which can be exchanged with various metal ions, has shown success in a number of organic transformations, including C-C and C-N coupling reactions that are relevant to nitrile synthesis. longdom.org Boron Lewis acid catalysis has also been shown to enable atom-economic and stereoselective synthesis of complex molecules. rsc.org The application of such catalytic systems could significantly enhance the atom economy in the production of this compound.
Advanced Computational Modeling for Predictive Research
The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing chemical research. These technologies can accelerate the discovery and development process, reduce costs, and provide insights that are difficult to obtain through experimental methods alone.
Machine learning techniques are increasingly vital as drug design tools. nih.gov Given the structural motifs present in this compound, it and its derivatives could be of interest in medicinal chemistry.
Virtual Screening and QSAR: Should this compound be explored for pharmaceutical applications, ML algorithms could be employed to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models can predict the biological activity of a library of related compounds, enabling high-throughput virtual screening to identify the most promising candidates for further testing. mdpi.comresearchgate.net Techniques like Support Vector Machines (SVM) and neural networks are powerful tools for creating reliable QSAR models that can guide the design of new chemical entities. nih.govnih.gov
Synthesis Prediction: AI is not only used to predict the properties of molecules but also to plan their synthesis. AI-driven retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying pathways that are more sustainable or cost-effective than those devised by human chemists. This capability could be invaluable in optimizing the production of this compound.
Table 2: Potential Applications of Machine Learning in Research on this compound
A critical hurdle in the development of new chemical compounds is ensuring their safety for human health and the environment. Predictive toxicology, using computational models, is an essential, cost-effective first step to identify potential hazards.
For this compound, in silico models can predict a range of toxicological endpoints. These models use the molecular structure to estimate properties like carcinogenicity, mutagenicity, reproductive toxicity, and skin sensitization. The prediction of pharmacokinetic and toxicity properties is a major challenge where machine learning can help avoid failures in later, more expensive clinical phases. nih.gov Furthermore, predictive ecotoxicology models can assess the potential impact on various ecosystems by estimating properties such as persistence, bioaccumulation, and aquatic toxicity. These computational assessments would be a crucial component of any future research and development involving this compound, guiding safer design and handling protocols.
Table 3: Computationally Predicted Endpoints for Toxicological Assessment
Interdisciplinary Research Collaborations
The complexity of modern chemical research necessitates a departure from siloed work. Advancing the understanding and application of this compound will require robust collaborations across various scientific disciplines.
Chemistry and Engineering: Collaboration between synthetic organic chemists and chemical engineers is vital for translating a laboratory-scale green synthesis into an industrially viable and sustainable process. researchgate.net Engineers can optimize reaction conditions, reactor design, and separation processes to maximize yield and minimize energy consumption.
Chemistry and Computational Science: A strong partnership between experimental chemists and computational scientists is key to leveraging the power of AI and ML. tohoku.ac.jp Computational experts can build and validate predictive models for synthesis and biological activity, while experimentalists can synthesize the most promising compounds and provide the real-world data needed to refine and improve the models. nih.govresearchgate.net
Chemistry, Biology, and Pharmacology: If the compound or its derivatives show potential as bioactive agents, collaboration with biologists and pharmacologists becomes essential. These experts would conduct the in vitro and in vivo assays necessary to validate the computationally predicted activities and elucidate the mechanisms of action.
This collaborative, forward-looking approach, integrating green chemistry principles with advanced computational tools, will define the future research trajectory for this compound, ensuring that its potential is explored in a manner that is both innovative and responsible.
Synergy between Organic Synthesis and Biological Screening
A significant future direction lies in the synergistic interplay between advanced organic synthesis and high-throughput biological screening. The development of novel synthetic methodologies to access this compound and its derivatives is a crucial first step. The trifluoromethoxy group (OCF3) is known to enhance metabolic stability and membrane permeability in drug candidates. mdpi.comnih.gov Its incorporation into a benzonitrile framework, a common scaffold in pharmaceuticals, suggests that derivatives of this compound could be valuable for creating libraries of new bioactive molecules. chemimpex.com
Future research will likely involve the parallel synthesis of a diverse set of analogues, modifying the core structure to explore the structure-activity relationship (SAR). For instance, the phenolic hydroxyl group can be a key interaction point with biological targets or a site for further chemical modification. The synthesis of such a library, followed by comprehensive biological screening against a panel of disease targets, could uncover novel therapeutic agents. The data from these screenings will, in turn, inform the design of the next generation of compounds, creating a feedback loop that accelerates the discovery process. Research on related 2-hydroxy benzyl (B1604629) hydrazide derivatives has already demonstrated the potential of this scaffold in generating compounds with significant antibacterial and antioxidant activities. jchr.org
Table 1: Potential Biological Screening Targets for this compound Derivatives
| Target Class | Rationale | Potential Therapeutic Area |
| Kinases | The benzonitrile moiety is present in some kinase inhibitors. The trifluoromethoxy group can enhance binding affinity. | Oncology, Inflammatory Diseases |
| Proteases | The hydroxyl and nitrile groups can form key hydrogen bonds within enzyme active sites. | Infectious Diseases, Oncology |
| G-protein-coupled receptors (GPCRs) | The lipophilicity imparted by the trifluoromethoxy group may facilitate interaction with transmembrane domains. | CNS Disorders, Metabolic Diseases |
| Ion Channels | The compound's electronic properties could influence the function of voltage-gated ion channels. | Cardiovascular Diseases, Neurological Disorders |
Integration with Materials Science and Nanotechnology
The application of fluorinated compounds is not limited to medicine; they are also pivotal in materials science. chemimpex.com The trifluoromethoxy group can bestow enhanced thermal stability and chemical resistance to polymers and other materials. chemimpex.com Future research could explore the integration of this compound as a monomer or a functional additive in the development of advanced materials. The nitrile group can undergo polymerization or be used as a reactive handle for grafting onto surfaces.
In the realm of nanotechnology, the unique electronic properties and potential for self-assembly of molecules containing both hydroxyl and nitrile groups could be exploited. Research into the formation of self-assembled monolayers (SAMs) on various substrates could lead to new functional surfaces with tailored hydrophobicity and reactivity. Furthermore, the incorporation of this compound into nanoscale drug delivery systems could enhance drug loading and stability, leveraging the lipophilic nature of the trifluoromethoxy group.
Challenges and Opportunities in this compound Research
While the potential applications are promising, the path to realizing them is not without its hurdles. Both challenges and opportunities exist in the synthesis and translational application of this compound.
Addressing Synthetic Complexities
A primary challenge in the study of this compound is its synthesis. The introduction of the trifluoromethoxy group onto an aromatic ring is notoriously difficult. nih.gov Traditional methods for trifluoromethoxylation often require harsh conditions and may not be compatible with the other functional groups present in the target molecule. nih.gov Developing mild and efficient synthetic routes is a significant hurdle that must be overcome to enable broader investigation.
However, this challenge also presents an opportunity for innovation in synthetic organic chemistry. The development of novel catalytic methods for the direct trifluoromethoxylation of substituted phenols would be a major advancement. nih.gov Recent progress in photoredox catalysis and the use of hypervalent iodine reagents for trifluoromethoxylation offer promising avenues for exploration. mdpi.com
Table 2: Comparison of Potential Synthetic Strategies for Trifluoromethoxylation
| Method | Advantages | Disadvantages |
| Electrophilic Trifluoromethoxylation | Direct conversion of phenols. | Often requires specialized and expensive reagents. |
| Nucleophilic Trifluoromethoxylation | Can utilize simpler starting materials. | The trifluoromethoxide anion is highly unstable. mdpi.com |
| Radical Trifluoromethoxylation | Milder reaction conditions. | Can lack regioselectivity. |
| Rearrangement Strategies | Can provide access to complex structures. | May require multi-step sequences. nih.gov |
Translational Research and Clinical Potential
Translating any promising in vitro findings into a clinical setting is a long and complex process. For this compound, a key challenge will be to conduct comprehensive preclinical studies to evaluate its efficacy, and metabolic fate. The trifluoromethoxy group is generally considered to be metabolically stable, which is an advantage. mdpi.com
The opportunity lies in the potential for this compound to serve as a lead structure for the development of new drugs. The unique combination of functional groups may lead to novel mechanisms of action or improved pharmacological profiles compared to existing therapies. For instance, the structural motif is present in compounds investigated for their anti-cancer properties. A thorough investigation of its biological activity could pave the way for its entry into the drug development pipeline. The journey from a laboratory chemical to a therapeutic agent is arduous, but the potential rewards in terms of new treatments for diseases make the exploration of compounds like this compound a worthwhile endeavor.
Q & A
Q. Critical Factors :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl boronate intermediates .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients resolves byproducts like unreacted boronate esters .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 10.2–10.8 ppm confirms the phenolic -OH group. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, with splitting patterns indicating trifluoromethoxy substitution .
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the trifluoromethoxy group shows a quartet (¹JCF ≈ 320 Hz) near δ 120–125 ppm .
- FT-IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C in trifluoromethoxy group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 204.032 (calculated for C₈H₅F₃NO₂) .
Basic: What are the predominant applications of this compound in medicinal chemistry?
Answer:
- Antimalarial Agents : Derivatives of fluorinated benzonitriles exhibit activity against Plasmodium falciparum by inhibiting heme detoxification pathways .
- Anticancer Scaffolds : The trifluoromethoxy group enhances metabolic stability in kinase inhibitors targeting EGFR or VEGFR .
- PET Radiotracers : ¹⁸F-labeled analogs are explored for imaging neuroinflammation due to blood-brain barrier permeability .
Advanced: How does the trifluoromethoxy group influence reaction kinetics in cross-coupling reactions?
Answer:
The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the aromatic ring, slowing oxidative addition in Pd-catalyzed couplings. Key observations:
- Rate-Limiting Step : Oxidative addition of aryl halides to Pd⁰ is 2–3× slower compared to methoxy (-OCH₃) analogs .
- Solvent Effects : Non-coordinating solvents (e.g., toluene) improve Pd catalyst turnover by minimizing ligand dissociation .
- Additives : Silver salts (Ag₂CO₃) scavenge halide ions, accelerating reductive elimination .
Advanced: How can researchers resolve discrepancies in HPLC purity data for this compound?
Answer:
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to improve peak symmetry for polar nitrile derivatives .
- Validation : Cross-check with GC-MS to detect volatile impurities (e.g., residual solvents or boronate esters) that HPLC may miss .
- Standardization : Compare retention times with authenticated reference standards (e.g., Sigma-Aldrish ).
Advanced: What strategies mitigate hydrolytic degradation of the nitrile group under physiological conditions?
Answer:
- Prodrug Design : Mask the nitrile as a stable imine or thioamide, which releases the active nitrile in vivo via enzymatic cleavage .
- Formulation : Encapsulate in liposomes or cyclodextrins to shield from aqueous environments .
- pH Optimization : Stabilize in buffered solutions at pH 5–6, where hydrolysis rates are minimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
